molecular formula C16H26N2O B3235128 2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol CAS No. 1353993-87-9

2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B3235128
CAS No.: 1353993-87-9
M. Wt: 262.39 g/mol
InChI Key: RWTSLPHCOFWTFX-MRXNPFEDSA-N
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Description

2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol is a pyrrolidine-derived compound characterized by a chiral pyrrolidine core substituted with a benzyl-isopropyl-amino group at the 3-position and an ethanol chain at the 1-position. The stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as demonstrated in studies of analogous compounds .

Properties

IUPAC Name

2-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)18(12-15-6-4-3-5-7-15)16-8-9-17(13-16)10-11-19/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTSLPHCOFWTFX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159901
Record name 1-Pyrrolidineethanol, 3-[(1-methylethyl)(phenylmethyl)amino]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353993-87-9
Record name 1-Pyrrolidineethanol, 3-[(1-methylethyl)(phenylmethyl)amino]-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353993-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineethanol, 3-[(1-methylethyl)(phenylmethyl)amino]-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the reaction of pyrrolidine derivatives with benzyl and isopropyl-amino groups. One common method involves the use of a chiral auxiliary to introduce the ®-configuration at the 3-position of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[®-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to bind selectively to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol, the following table compares it with structurally or functionally related pyrrolidine derivatives:

Compound Name Key Structural Features Molecular Formula Applications/Findings Reference
This compound Pyrrolidine with R-configured benzyl-isopropyl-amino (3-position) and ethanol (1-position) C₁₆H₂₆N₂O* Discontinued; potential receptor modulation (inferred from structural analogs)
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d) Pyrrolidine-like chain fused with pyran-2-one; hydroxyethylamino substitution C₁₈H₂₁NO₄·H₂O Synthesized via ethanolamine reaction; tested for heterocyclic reactivity
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrrolidine linked to pyrazolo-pyrimidine; difluorophenyl and pyrazole substituents C₁₉H₁₆F₂N₆ TRK kinase inhibitor; patented for cancer therapy (2024)
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine Piperidine-ethanol-pyrrolidine hybrid C₁₁H₂₂N₂O Discontinued; explored for neurotransmitter receptor interactions

Key Observations:

Structural Diversity: The target compound’s benzyl-isopropyl-amino group distinguishes it from analogs like 14d (pyran-2-one backbone) and the TRK inhibitor (pyrazolo-pyrimidine scaffold) . Its ethanol chain is shared with 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine, but the latter lacks stereochemical complexity . The R-configuration may enhance target selectivity compared to racemic mixtures, as seen in studies of chiral pyrrolidines in kinase inhibition .

Therapeutic Potential: While the TRK inhibitor derivative is actively patented for oncology, the target compound’s discontinued status suggests unresolved efficacy or toxicity issues .

Synthetic Accessibility: The target compound’s synthesis likely involves amine alkylation or reductive amination, similar to 14d (ethanolamine-based route) . However, its stereochemical purity may require advanced chiral resolution techniques.

Biological Activity

2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol, with the molecular formula C16_{16}H26_{26}N2_2O, is a compound that has garnered attention for its potential biological activities. Its structure features a pyrrolidine ring, a benzyl group, and an isopropyl-amino group, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and signaling pathways. The compound's structure allows for selective binding to specific molecular targets, which can modulate physiological responses.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Neuroprotective Effects : Studies suggest that it may have therapeutic potential in treating neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antimicrobial Properties : Similar compounds with pyrrolidine structures have shown antibacterial activity against various pathogens .
  • Anticancer Activity : Some derivatives of pyrrolidine compounds have demonstrated antiproliferative effects against cancer cell lines .

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound and related compounds:

  • Enzyme Inhibition Assays :
    • The compound was tested for its ability to inhibit AChE and BChE. Results indicated significant inhibitory activity, with IC50_{50} values comparable to established inhibitors like donepezil .
  • Cell Viability Assays :
    • In vitro assays on human neuroblastoma cell lines (e.g., SH-SY5Y) showed that the compound could protect against oxidative stress-induced cytotoxicity, suggesting potential neuroprotective properties .
  • Antibacterial Activity :
    • Related pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising antibacterial effects .

Case Study 1: Neuroprotective Potential

A study focused on the neuroprotective effects of this compound demonstrated that it significantly reduced cell death in SH-SY5Y cells exposed to hydrogen peroxide. The results indicated that the compound could mitigate oxidative stress through its antioxidant properties.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for antiproliferative activity against various cancer cell lines. Compounds structurally similar to this compound showed enhanced activity against breast cancer cells, suggesting a potential application in cancer therapy.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAChE Inhibition (IC50_{50}, µM)BChE Inhibition (IC50_{50}, µM)Antibacterial Activity (MIC, µg/mL)
This compound20256.25
2-[R-3-(Phenyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol15225.00
2-[R-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol30358.00

Q & A

Q. What are the key synthetic steps for 2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol, and how is reaction completion monitored?

  • Methodological Answer : The synthesis involves dissolving (R)-1-benzylpyrrolidin-3-amine in dichloromethane, followed by the addition of isopropanol and triethylamine as a base. The reaction is stirred at room temperature or heated, with progress tracked via thin-layer chromatography (TLC) to confirm completion. Post-reaction, the product is purified using standard techniques like column chromatography .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

  • Methodological Answer : The (R)-configuration at the pyrrolidine moiety dictates spatial orientation, affecting interactions with chiral biological targets (e.g., enzymes or receptors). Comparative studies of enantiomers (e.g., S-configuration analogs) show divergent activities, as seen in receptor-binding assays . Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy resolves proton environments and confirms stereochemistry.
  • High-performance liquid chromatography (HPLC) assesses purity and isolates isomers.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
    These methods are standard for validating synthetic outcomes and structural integrity .

Q. How does this compound compare structurally to related chiral amines?

  • Methodological Answer : Structural analogs (e.g., 2-[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol) differ in stereochemistry, while others replace the isopropyl group with cyclopropane or lack the ethanol moiety. Such modifications alter steric hindrance and hydrogen-bonding capacity, impacting receptor affinity . A comparative table is provided below:
Compound NameKey Structural DifferencesBiological Implications
S-enantiomerOpposite configuration at pyrrolidineReduced binding to target receptors
Cyclopropane analogCyclopropane instead of isopropylEnhanced steric hindrance
1-BenzylpyrrolidineLacks ethanol moietySimplified pharmacokinetics

Q. What are the primary functional groups enabling chemical modifications?

  • Methodological Answer : The secondary amine (pyrrolidine), benzyl group, and ethanol moiety are reactive sites. For example:
  • Amine alkylation : Modify with electrophiles (e.g., alkyl halides).
  • Esterification : Convert the alcohol to esters for prodrug development.
    Reaction optimization requires pH control and catalysts (e.g., palladium for hydrogenation) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing racemization?

  • Methodological Answer :
  • Use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry.
  • Optimize reaction temperature (lower temps reduce racemization) and solvent polarity (aprotic solvents favor retention of configuration).
  • Monitor enantiomeric excess via chiral HPLC .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., pH, co-solvents), or model systems. Approaches include:
  • Reproducibility checks : Validate assays across multiple labs.
  • Metabolite profiling : Use LC-MS to identify degradation products.
  • Dose-response studies : Clarify activity thresholds and off-target effects .

Q. How can computational modeling predict target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to receptors like GPCRs or ion channels. Parameters:
  • Ligand preparation : Assign partial charges and optimize geometry.
  • Receptor grid generation : Define binding pockets using crystallographic data.
  • Binding affinity scoring : Compare with known agonists/antagonists .

Q. What experimental designs validate the compound’s mechanism of action?

  • Methodological Answer :
  • Receptor knockout/knockdown models : Assess activity loss in CRISPR-edited cells.
  • Radioligand displacement assays : Quantify affinity for target receptors (e.g., α-adrenergic receptors).
  • Downstream signaling analysis : Measure cAMP or calcium flux via fluorescence-based assays .

Q. How do structural modifications impact pharmacokinetics (PK) and toxicity?

  • Methodological Answer :
  • LogP adjustments : Introduce polar groups (e.g., hydroxyls) to reduce lipophilicity and improve solubility.
  • Metabolic stability : Test hepatic microsome clearance rates.
  • In silico toxicity prediction : Use tools like Derek Nexus to flag structural alerts (e.g., reactive metabolites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol
Reactant of Route 2
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2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.